molecular formula C5H10N2O2 B571306 Acetamide,N-acetyl-2-amino-N-methyl- CAS No. 115395-72-7

Acetamide,N-acetyl-2-amino-N-methyl-

Katalognummer: B571306
CAS-Nummer: 115395-72-7
Molekulargewicht: 130.147
InChI-Schlüssel: BHXQBQHIDBCUEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Acetamide,N-acetyl-2-amino-N-methyl- can be synthesized through the acetylation of methylglycinamide. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agents in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the selective acetylation of the amino group.

Industrial Production Methods

While specific industrial production methods for Acetamide,N-acetyl-2-amino-N-methyl- are not extensively documented, the general approach would involve large-scale acetylation reactions using optimized conditions to maximize yield and purity. The process would likely include steps for purification and crystallization to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide,N-acetyl-2-amino-N-methyl- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form simpler amides or amines.

    Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides or other nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or amines.

Wissenschaftliche Forschungsanwendungen

Acetamide,N-acetyl-2-amino-N-methyl- has several applications in scientific research:

Wirkmechanismus

The mechanism by which Acetamide,N-acetyl-2-amino-N-methyl- exerts its effects involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical reactions, influencing protein structure and function. The exact molecular targets and pathways are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide,N-acetyl-2-amino-N-methyl- is unique due to its specific structural properties and the presence of both acetyl and methyl groups. This combination allows it to serve as a versatile model compound for studying various biochemical and thermodynamic properties.

Conclusion

Acetamide,N-acetyl-2-amino-N-methyl- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactions, and research applications make it a valuable subject of study for chemists, biologists, and medical researchers.

Eigenschaften

CAS-Nummer

115395-72-7

Molekularformel

C5H10N2O2

Molekulargewicht

130.147

IUPAC-Name

N-acetyl-2-amino-N-methylacetamide

InChI

InChI=1S/C5H10N2O2/c1-4(8)7(2)5(9)3-6/h3,6H2,1-2H3

InChI-Schlüssel

BHXQBQHIDBCUEY-UHFFFAOYSA-N

SMILES

CC(=O)N(C)C(=O)CN

Synonyme

Acetamide, N-acetyl-2-amino-N-methyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.